molecular formula C23H19NO6 B2609282 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate CAS No. 898429-91-9

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Cat. No.: B2609282
CAS No.: 898429-91-9
M. Wt: 405.406
InChI Key: IVPKBOVPAMNGAP-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety, a chromenone core, and a morpholine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and chromenone intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine carboxylate group.

    Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Preparation of Chromenone Intermediate: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

    Coupling Reaction: The benzofuran and chromenone intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Morpholine Carboxylate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties may interact with enzymes or receptors, modulating their activity. The morpholine carboxylate group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate: This compound features a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.

    4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is unique due to the presence of the methyl group, which can influence its overall chemical behavior and potential applications. The combination of benzofuran, chromenone, and morpholine carboxylate moieties provides a versatile scaffold for further functionalization and optimization in various research fields.

Biological Activity

The compound 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a synthetic derivative that combines benzofuran and chromenone structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The chemical formula of the compound is C20H19N1O5C_{20}H_{19}N_{1}O_{5}, with a molecular weight of approximately 353.37 g/mol. Its structure features a morpholine ring, which is crucial for its biological interactions.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For example, benzofuran derivatives have been shown to inhibit various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HCC1806 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 4gHCC18065.93Apoptosis induction
Compound 4dHeLa17.13Cell cycle arrest
Compound 4fA54920.45Inhibition of proliferation

Antimicrobial Properties

Benzofuran derivatives have also demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic functions .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in benzofuran derivatives. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2) .

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies have shown that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • VEGFR Inhibition : The compound may inhibit VEGFR signaling, which is critical in tumor angiogenesis and growth .
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses and microbial metabolism has been suggested based on structural analogs .

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of benzofuran-based compounds for their anticancer activities against various cell lines. The results indicated that compounds with similar structures to the target compound showed promising results in inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzofuran derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections .

Comparative Analysis with Similar Compounds

The unique combination of benzofuran and chromenone moieties in This compound sets it apart from other compounds such as simple coumarins or isolated benzofurans, which often exhibit limited biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
BenzofuranSimple structureAntimicrobial
CoumarinLacks benzofuranAnticoagulant
Target CompoundBenzofuran + ChromenoneAnticancer, Antimicrobial, Anti-inflammatory

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-14-10-20-16(12-19(14)30-23(26)24-6-8-27-9-7-24)17(13-22(25)29-20)21-11-15-4-2-3-5-18(15)28-21/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPKBOVPAMNGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)N3CCOCC3)C(=CC(=O)O2)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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